Pyrazolo[1,5-a]pyridine-2-carboxamide
Description
Structural Characterization and Computational Analysis
X-ray Crystallographic Studies and Molecular Geometry
X-ray crystallography provides precise atomic-resolution data for molecular geometry. While direct X-ray studies on pyrazolo[1,5-a]pyridine-2-carboxamide are limited, related analogs (e.g., pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester) have been characterized using this method. For example, the structure of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4a ) was confirmed via single-crystal X-ray analysis, revealing a planar fused ring system with bond lengths consistent with aromatic stabilization.
Key crystallographic insights include:
- Bond lengths : Pyridine C–N bonds (~1.34 Å) and pyrazole N–N bonds (~1.33 Å) reflect partial double-bond character.
- Hydrogen bonding : NH₂ groups may form intra/intermolecular hydrogen bonds with carbonyl oxygen atoms.
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic (related analogs) | |
| Space group | P1 (hypothetical) | |
| Angle between rings | ~120° (estimated) |
Nuclear Magnetic Resonance (NMR) Spectral Assignments
NMR spectroscopy is critical for assigning proton and carbon environments. For this compound derivatives, distinct signals are observed:
¹H NMR Data
Structure
2D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)7-5-6-3-1-2-4-11(6)10-7/h1-5H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPSKWNKTAQKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679990 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-08-1 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Conditions
- Starting materials: N-amino-2-iminopyridines and β-ketoesters/β-diketones (e.g., ethyl acetoacetate, acetylacetone, dimedone).
- Solvent: Ethanol containing acetic acid.
- Atmosphere: Oxygen (O₂) at 1 atm pressure.
- Temperature: Approximately 130 °C.
- Reaction time: Typically 18 hours.
Mechanism Highlights
The reaction proceeds via an oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization to form the pyrazolo[1,5-a]pyridine core. Molecular oxygen acts as the green oxidant, and acetic acid promotes the reaction without requiring metal catalysts, thus avoiding metal contamination and harsh conditions.
Optimization and Yield Data
The yield of Pyrazolo[1,5-a]pyridine-2-carboxamide derivatives depends strongly on the amount of acetic acid and the reaction atmosphere. The following table summarizes key findings from optimization studies:
| Entry | Acetic Acid Equivalents | Atmosphere | Yield of this compound (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Argon (Ar) | 6 |
| 6 | 1 (p-Toluenesulfonic acid) | O₂ | 39 |
| 7 | 2 (p-Toluenesulfonic acid) | O₂ | 41 |
| 8 | 1 (Trifluoroacetic acid) | O₂ | 48 |
| 9 | 2 (Trifluoroacetic acid) | O₂ | 55 |
Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130 °C, 18 h.
Analysis: Increasing acetic acid loading improves yield, with 6 equivalents under oxygen atmosphere giving the highest yield (94%). Use of inert atmosphere (argon) drastically reduces yield, confirming oxygen's role as oxidant. Stronger acids like p-Toluenesulfonic acid and trifluoroacetic acid are less effective.
Representative Reaction Example
- Reaction of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with ethyl acetoacetate in ethanol containing 6 equivalents of acetic acid under oxygen at 130 °C for 18 h produces 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester in 94% yield.
Alternative Preparation Notes and Formulation
While the CDC method is the most efficient for preparing pyrazolo[1,5-a]pyridine derivatives, practical formulation and stock solution preparation of this compound for biological studies involve dissolving the compound in solvents such as DMSO, PEG300, Tween 80, and corn oil in a stepwise manner to ensure clarity and stability. Stock solutions are prepared at various molarities depending on the amount of compound and solvent volume, facilitating in vivo and in vitro applications.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cross-Dehydrogenative Coupling (CDC) | Catalyst-free, aerobic, acetic acid-promoted, uses molecular oxygen | High atom economy, green oxidant, broad substrate scope, high yields | Requires elevated temperature (130 °C), long reaction time (18 h) |
| Metal-catalyzed CDC (less common) | Uses Pd, Cu, or other transition metals as catalysts | Potentially faster reactions | Metal contamination, cost, catalyst removal needed |
| Stock solution preparation for bioassays | Dissolution in DMSO and co-solvents (PEG300, Tween 80, corn oil) | Ensures compound solubility and stability for biological use | Not a synthetic method per se, formulation step |
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and alkylated compounds.
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyridine derivatives have been identified as potential anticancer agents. They act as inhibitors of various protein kinases, which are crucial in cellular signaling pathways that regulate cell growth and differentiation.
- Mechanism of Action : These compounds inhibit receptor tyrosine kinases (RTKs) such as AXL and c-MET, which are often overexpressed in cancer cells. Inhibition of these kinases can prevent tumor growth and metastasis .
- Case Study : A study demonstrated that specific pyrazolo[1,5-a]pyridine derivatives exhibited potent activity against cancer cell lines with mutated RTKs. The most promising compound showed IC50 values in the low nanomolar range, indicating strong efficacy against resistant cancer types .
Antituberculosis Agents
Recent research has highlighted the potential of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new antituberculosis agents.
- Efficacy Against Drug-Resistant Strains : A series of diaryl-substituted pyrazolo[1,5-a]pyridine-3-carboxamides were synthesized and tested against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Compounds exhibited minimal inhibitory concentrations (MIC) as low as 0.002 μg/mL against drug-resistant strains, demonstrating significant potential for treating resistant tuberculosis infections .
- Pharmacokinetic Profile : One compound (6j) showed favorable pharmacokinetic properties with an oral bioavailability of 41% and a half-life of 5.1 hours in rat models, suggesting its suitability for further development as an antitubercular agent .
Synthesis Strategies
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves cyclocondensation reactions with various electrophiles.
| Reaction Type | Key Features |
|---|---|
| Cyclocondensation | Utilizes 1,3-biselectrophilic compounds |
| Amidation | Forms carboxamide derivatives |
| Suzuki Coupling | Introduces diaryl groups for enhanced activity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrazolo ring can significantly enhance biological activity.
- Position 3 Modifications : Substituents at this position have been shown to improve potency against M. tuberculosis.
- Diversity in Side Chains : The introduction of various side chains has led to the discovery of compounds with improved selectivity and reduced cytotoxicity against human cells .
Enzyme Inhibition
Pyrazolo[1,5-a]pyridine derivatives are also being investigated for their ability to inhibit various enzymes involved in disease processes.
- Example : Some derivatives have shown promise as selective inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation and are often dysregulated in cancer .
Material Science Applications
Beyond medicinal chemistry, pyrazolo[1,5-a]pyridine compounds are being studied for their photophysical properties in material sciences.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences
Pyrazolo[1,5-a]pyridine-2-carboxamide differs from analogs primarily in the fused heterocyclic ring system:
- Pyrazolo[1,5-a]pyrimidine carboxamides (e.g., 7-substituted derivatives) feature a pyrimidine ring (two nitrogen atoms), enabling additional hydrogen bonding and electronic effects .
- Pyrazolo[1,5-a]pyridine-3-carboxamides (e.g., antitumor agents) have a pyridine ring fused to pyrazole, but the carboxamide group is positioned at the 3rd carbon, altering steric and electronic profiles .
Table 1: Key Structural Comparisons
Structure-Activity Relationship (SAR)
Physicochemical Properties
- This compound : Lower molecular weight (161.16 g/mol) may favor blood-brain barrier penetration.
- Pyrazolo[1,5-a]pyrimidines : Bulkier substituents (e.g., trifluoromethyl, methoxyphenyl) increase logP, affecting solubility .
Biological Activity
Pyrazolo[1,5-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its fused pyrazole and pyridine ring system, has been investigated for its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure consists of a pyrazole ring fused with a pyridine ring, which is modified by a carboxamide functional group. This unique configuration contributes to its biological activity and pharmacological properties.
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have reported the anticancer potential of derivatives of this compound. For instance, compounds related to pyrazolo[1,5-a]pyridine structures have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
- Antitubercular Activity : Pyrazolo[1,5-a]pyridine derivatives have been synthesized as potential antituberculosis agents. Notably, some compounds exhibit low minimum inhibitory concentrations (MICs) against drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as new therapeutic options for tuberculosis .
- Inhibition of Kinases : The compound has been evaluated for its ability to inhibit various kinases involved in cellular signaling pathways. For example, it has shown promise in inhibiting Glycogen Synthase Kinase 3 (GSK3), which is implicated in numerous diseases including cancer and neurodegenerative disorders .
Case Studies
-
Anticancer Studies :
- A series of pyrazolo[1,5-a]pyridine derivatives were tested against MCF-7 and MDA-MB-231 cell lines using the MTT assay. Compounds demonstrated significant growth inhibition compared to controls.
- Table 1 summarizes the IC50 values for selected compounds:
-
Antitubercular Activity :
- A study synthesized various derivatives and evaluated their MIC against H37Rv strain and drug-resistant strains. Results indicated potent activity with MIC values as low as µg/mL.
- Table 2 presents the MIC values for selected derivatives:
The biological activity of this compound is largely attributed to its interaction with specific protein targets:
- Kinase Inhibition : The compound acts as an inhibitor of GSK3β and other kinases involved in critical signaling pathways that regulate cell growth and apoptosis.
- Cellular Uptake : Modifications in the side chains of the compound can enhance its lipophilicity, improving cellular uptake and bioavailability.
Q & A
Q. What are the standard synthetic routes for Pyrazolo[1,5-a]pyridine-2-carboxamide derivatives, and how are their structures confirmed?
this compound derivatives are typically synthesized via cyclization of 3-aminopyrazole precursors with formylated active proton compounds (e.g., enaminones) under acidic conditions. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with substituted enaminones in the presence of KHSO₄ to yield pyrazolo[1,5-a]pyrimidine derivatives . Structural confirmation relies on ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . X-ray crystallography is used for unambiguous confirmation of regiochemistry and solid-state packing .
Q. What safety protocols are critical when handling this compound derivatives?
Due to potential toxicity and reactivity:
- Use gloves, lab coats, and goggles to avoid skin/eye contact.
- Conduct reactions involving volatile reagents (e.g., pyridine, DMF) in a fume hood .
- Dispose of waste via professional biohazard services to prevent environmental contamination .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyridine synthesis be addressed?
Regioselectivity is influenced by substituents and reaction conditions. For example:
- Electron-withdrawing groups on enaminones favor cyclization at specific positions .
- Solvent polarity (e.g., DMF vs. ethanol) impacts reaction kinetics and product distribution .
- Acid catalysts like KHSO₄ enhance regiocontrol by stabilizing intermediates .
Case Study : Cyclization of polyfluoroalkyl-containing 1,3-dicarbonyl compounds with 5-aminopyrazoles yields regioselective pyrazolo[1,5-a]pyrimidines. Adjusting pH and temperature minimizes side products .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell permeability, solvent effects) or structural variations . To address this:
- Compare in vitro vs. in vivo results (e.g., metabolic stability differences) .
- Use structure-activity relationship (SAR) studies to isolate functional group contributions. For example, carboxamide substituents significantly modulate activity .
Example : Pyrazolo[1,5-a]pyrimidine-3-carboxamides show variable efficacy in psoriasis models due to substituent-dependent binding to target proteins .
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, pyridine) improve solubility but may complicate purification. Ethanol/water mixtures enhance crystallization .
- Catalyst screening : KHSO₄ increases yields by 15–20% compared to HCl .
- Temperature control : Maintaining 80–100°C prevents side reactions during cyclization .
Q. What computational methods support the design of novel derivatives?
- Density Functional Theory (DFT) : Predicts regiochemistry and stability of intermediates .
- Molecular docking : Identifies binding motifs for targets like kinases or inflammatory proteins .
- ADMET modeling : Screens for pharmacokinetic liabilities (e.g., CYP450 inhibition) .
Q. How are contradictory spectral data interpreted during structural elucidation?
- Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve ambiguous peaks .
- Tautomeric forms : IR spectroscopy distinguishes keto-enol tautomers via carbonyl stretches .
- Crystallographic vs. solution data : X-ray confirms solid-state structure, while NMR reflects dynamic behavior in solution .
Q. What are the current gaps in understanding the biological mechanisms of these compounds?
- Target identification : Limited data on off-target effects in kinase inhibition .
- Metabolic pathways : Stability under physiological conditions requires further profiling .
- Resistance mechanisms : Studies on long-term efficacy in autoimmune models are needed .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
